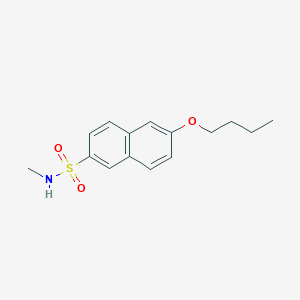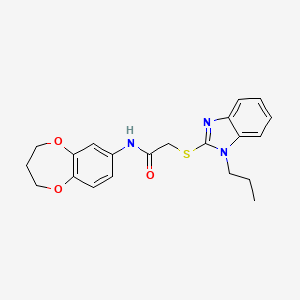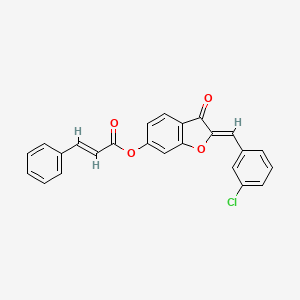
6-butoxy-N-methylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butoxy-N-methylnaphthalene-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound, in particular, has a unique structure that includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butoxy-N-methylnaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous because it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the solvent .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is streamlined to be efficient and environmentally friendly. The oxidative coupling method mentioned above is particularly favored due to its simplicity and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
6-butoxy-N-methylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or alkylating agents in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6-butoxy-N-methylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug design and discovery programs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 6-butoxy-N-methylnaphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Known for their use as vulcanization accelerators in the rubber industry.
Sulfinamides: Used in the synthesis of various organosulfur compounds.
Sulfonamides: Widely used in pharmaceuticals for their antibacterial properties.
Uniqueness
6-butoxy-N-methylnaphthalene-2-sulfonamide stands out due to its unique naphthalene ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19NO3S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-butoxy-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-4-9-19-14-7-5-13-11-15(20(17,18)16-2)8-6-12(13)10-14/h5-8,10-11,16H,3-4,9H2,1-2H3 |
InChI Key |
KYXOALJXSNSZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-bromophenyl)-N-(3-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15108043.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15108056.png)
![Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate](/img/structure/B15108063.png)
![2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B15108064.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15108079.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15108086.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide](/img/structure/B15108096.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15108097.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)

![(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)
![Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-](/img/structure/B15108116.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108127.png)
